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BPR1R024 mesylate off-target effects and kinase profiling

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Compound of Interest		
Compound Name:	BPR1R024 mesylate	
Cat. No.:	B15142474	Get Quote

BPR1R024 Mesylate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and kinase profiling of **BPR1R024 mesylate**. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BPR1R024 mesylate**?

A1: BPR1R024 is a potent and selective orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 value of 0.53 nM.[1][2][3] Its primary mechanism of action involves targeting CSF1R, which is crucial for the differentiation and survival of macrophages. [4] In the context of oncology, this inhibition is aimed at repolarizing tumor-associated macrophages (TAMs) to create an anti-tumor microenvironment.[1][3]

Q2: What are the known major off-target kinases for BPR1R024?

A2: BPR1R024 was specifically designed to have greater selectivity and reduced off-target effects compared to its precursor, BPR1K871, particularly concerning Aurora A (AURA) and Aurora B (AURB) kinases.[1][3] While highly selective, a kinase screen showed that at a concentration of 1 μM, BPR1R024 inhibits a small number of other kinases by more than 90%. These include c-KIT, PDGFRα, PDGFRβ, VEGFR2, DDR1, and PAK3.[1]



Q3: What were the IC50 values for the key on- and off-target kinases?

A3: The inhibitory activity of BPR1R024 against its primary target and key off-targets from the Aurora kinase family is summarized below.

Kinase	IC50 Value	Reference
CSF1R	0.53 nM	[1][2][3]
Aurora A (AURA)	>10 μM	[2]
Aurora B (AURB)	1.40 μΜ	[2]

Q4: How does BPR1R024 affect M1 and M2 macrophage populations?

A4: BPR1R024 has been shown to selectively inhibit the survival of pro-tumor M2-like macrophages with minimal effect on the growth of anti-tumor M1-like macrophages.[1][3] In in vivo models, treatment with **BPR1R024 mesylate** led to an increased ratio of M1 to M2 TAMs within the tumor microenvironment, contributing to its anti-tumor efficacy.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with **BPR1R024 mesylate**, particularly related to its known off-target profile.

Issue 1: Unexpected Effects on Cell Proliferation or Cell Cycle Arrest

- Symptom: You observe a decrease in the proliferation of cell types not expected to be dependent on CSF1R signaling, or you notice an increase in mitotic arrest.
- Possible Cause: While BPR1R024 was optimized to reduce activity against Aurora kinases, it still retains weak inhibitory activity against Aurora B (IC50 = 1.40 μM).[2] At higher concentrations, this could potentially lead to effects on cell cycle progression, as Aurora B is critical for mitosis.
- Troubleshooting Steps:



- Concentration Check: Verify that the concentration of BPR1R024 being used is appropriate for potent CSF1R inhibition (low nM range) and not in the μM range where Aurora B inhibition could occur.
- Cell Line Sensitivity: Assess the expression levels of CSF1R and Aurora B in your cell line to determine the potential for on-target vs. off-target effects.
- Control Compound: Compare the effects with a more specific Aurora B kinase inhibitor to confirm if the observed phenotype is consistent with Aurora B inhibition.

Issue 2: Unexplained Anti-Angiogenic or Vascular Effects

- Symptom: In your cellular or in vivo model, you observe effects such as reduced endothelial cell migration, tube formation, or other anti-angiogenic phenotypes that are not directly attributable to CSF1R inhibition in macrophages.
- Possible Cause: The kinase profiling of BPR1R024 revealed significant inhibition (>90% at 1 μM) of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1] These receptors are key mediators of angiogenesis and vascular stability.
- Troubleshooting Steps:
 - Phenotypic Analysis: Use specific markers for angiogenesis (e.g., CD31 staining) to confirm the effect.
 - Dose-Response Curve: Perform a dose-response experiment to determine if the antiangiogenic effects occur at concentrations consistent with VEGFR2 or PDGFR inhibition.
 - Pathway Analysis: Analyze the phosphorylation status of downstream effectors of the VEGFR2 and PDGFR pathways (e.g., PLCγ, PI3K/Akt, MAPK) to confirm off-target pathway modulation.

Issue 3: Effects on Mast Cells or Gastrointestinal Stromal Cells



- Symptom: You observe unexpected effects in experiments involving mast cells, hematopoietic stem cells, or gastrointestinal stromal tumor (GIST) cells.
- Possible Cause: BPR1R024 is a potent inhibitor of c-KIT (>90% inhibition at 1 μ M).[1] The c-KIT receptor is a critical survival and proliferation signal for these cell types.
- Troubleshooting Steps:
 - Confirm c-KIT Expression: Verify that your cells of interest express c-KIT.
 - Comparative Analysis: Compare the observed phenotype with that induced by a known c-KIT inhibitor, such as imatinib.
 - Rescue Experiment: If possible, perform a rescue experiment by providing a downstream signal in the c-KIT pathway to see if the phenotype can be reversed.

Experimental Protocols & Methodologies Kinase Profiling: KINOMEscan™

BPR1R024 was profiled against a panel of 403 non-mutant kinases using the KINOMEscan™ technology.[1] This method provides a quantitative measure of inhibitor binding to a large number of kinases.

- Principle: The assay is based on a competition binding assay. The test compound is mixed
 with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of
 kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of
 the DNA tag. The results are typically reported as the percentage of the kinase that remains
 bound to the immobilized ligand in the presence of the test compound.
- General Protocol:
 - A panel of human kinases is fused to a proprietary DNA tag.
 - \circ Aliquots of the DNA-tagged kinases are mixed with the test compound (BPR1R024) at a specified concentration (e.g., 1 μ M).



- The kinase/compound mixture is added to wells containing an immobilized, broadspectrum kinase inhibitor.
- After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound kinases.
- The amount of bound kinase is quantified by qPCR of the attached DNA tag.
- Results are compared to a DMSO control to determine the percent inhibition.

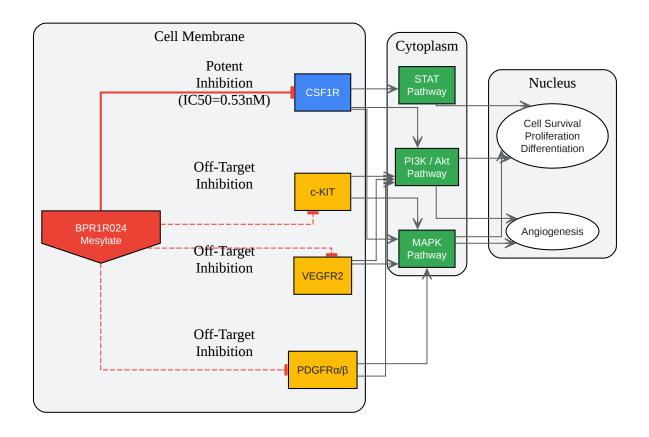
In Vitro Kinase Inhibition Assay: Kinase-Glo®

The IC50 values for CSF1R, AURA, and AURB were determined using an in-house Kinase-Glo® assay.[1]

- Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in a solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.
- General Protocol:
 - A kinase reaction is set up containing the specific kinase (e.g., CSF1R), its substrate, and
 ATP.
 - Serial dilutions of the inhibitor (BPR1R024) are added to the reaction wells.
 - The reaction is incubated for a specific time at a set temperature to allow for ATP consumption.
 - The Kinase-Glo® reagent is added, which terminates the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of remaining ATP.
 - Luminescence is measured using a plate-reading luminometer.
 - IC50 values are calculated by plotting the luminescent signal against the inhibitor concentration.



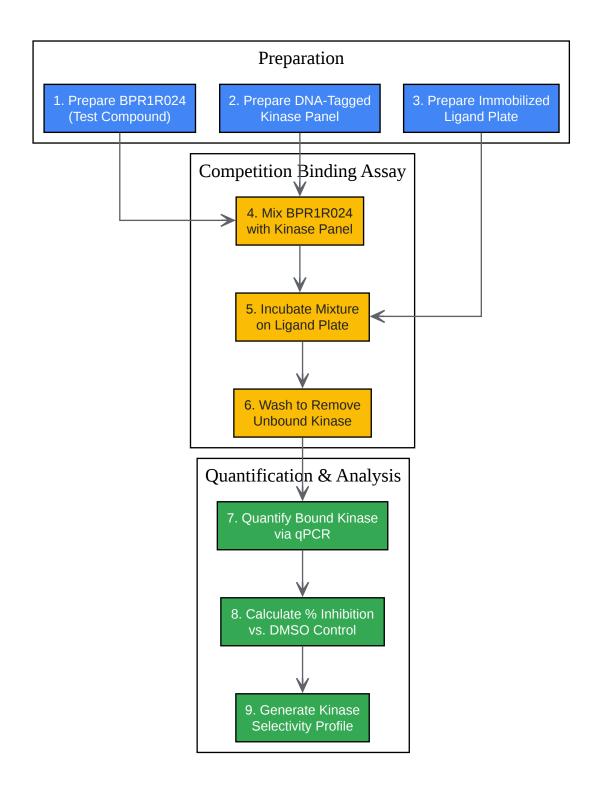
Visualizations



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Caption: BPR1R024 primary and off-target signaling pathways.

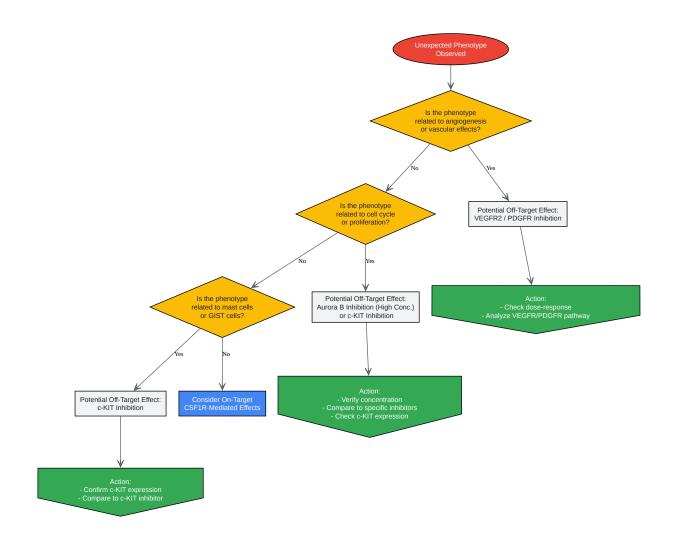




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Caption: Experimental workflow for KINOMEscan™ kinase profiling.





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